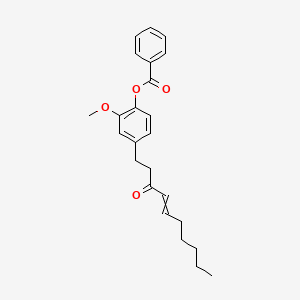![molecular formula C14H14ClNO2 B12587846 1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- CAS No. 557102-67-7](/img/structure/B12587846.png)
1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in various scientific research fields
Métodos De Preparación
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the methyl(1-methylethyl)amino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Análisis De Reacciones Químicas
1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted naphthoquinones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in different chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species. These reactive species can induce oxidative stress in cells, leading to various biological effects. The compound’s ability to interact with cellular proteins and enzymes also contributes to its biological activities.
Comparación Con Compuestos Similares
1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- can be compared with other naphthoquinone derivatives, such as:
1,4-Naphthalenedione, 2-amino-3-chloro-: This compound has an amino group instead of the methyl(1-methylethyl)amino group, leading to different chemical and biological properties.
1,4-Naphthalenedione, 2-chloro-3-methyl-: The presence of a methyl group instead of the methyl(1-methylethyl)amino group results in distinct reactivity and applications.
1,4-Naphthalenedione, 2-chloro-3-[(4-methyl-1-piperazinyl)amino]-:
The uniqueness of 1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- lies in its specific substituent groups, which confer unique chemical reactivity and biological activities compared to other similar compounds.
Propiedades
Número CAS |
557102-67-7 |
|---|---|
Fórmula molecular |
C14H14ClNO2 |
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
2-chloro-3-[methyl(propan-2-yl)amino]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H14ClNO2/c1-8(2)16(3)12-11(15)13(17)9-6-4-5-7-10(9)14(12)18/h4-8H,1-3H3 |
Clave InChI |
KJOLUWFZVPAIBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12587774.png)
![N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12587782.png)
![[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene](/img/structure/B12587791.png)
![5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12587792.png)

![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12587804.png)

![6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587818.png)

![L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]-](/img/structure/B12587835.png)
![[1,3]Oxazolo[4,5-C]quinolin-4-amine](/img/structure/B12587841.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol](/img/structure/B12587850.png)
![3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12587856.png)
